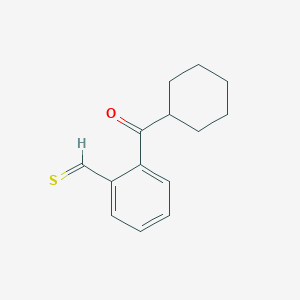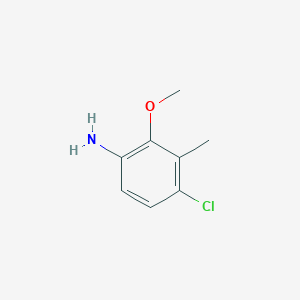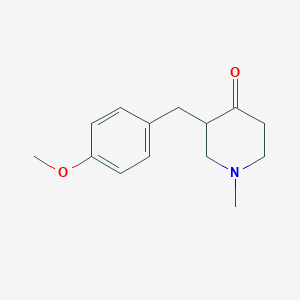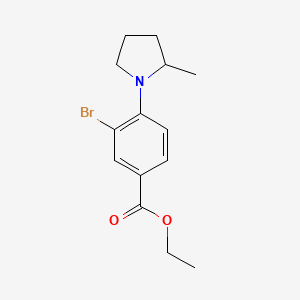
Ethyl 3-bromo-4-(2-methylpyrrolidin-1-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-bromo-4-(2-methylpyrrolidin-1-yl)benzoate is a chemical compound with the following structure:
Structure: C17H20BrNO2
This compound belongs to the class of benzoate derivatives and contains a bromine atom attached to the benzene ring. It also features an ethyl ester group and a pyrrolidine ring.
Méthodes De Préparation
Synthetic Routes: The synthesis of Ethyl 3-bromo-4-(2-methylpyrrolidin-1-yl)benzoate involves several steps. One common synthetic route includes the bromination of 3-(2-methylpyrrolidin-1-yl)benzoic acid followed by esterification with ethanol. The reaction proceeds as follows:
Bromination: 3-(2-methylpyrrolidin-1-yl)benzoic acid reacts with bromine to introduce the bromine atom at the benzylic position.
Esterification: The resulting brominated intermediate is then treated with ethanol and an acid catalyst to form the desired ethyl ester.
Industrial Production: While there isn’t a specific industrial production method dedicated solely to this compound, it can be synthesized on a laboratory scale using the methods described above.
Analyse Des Réactions Chimiques
Ethyl 3-bromo-4-(2-methylpyrrolidin-1-yl)benzoate can undergo various chemical reactions:
Substitution Reactions: The bromine atom at the benzylic position makes it susceptible to nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group (ester) can yield the corresponding alcohol.
Oxidation: Oxidation of the alcohol group can lead to the formation of the corresponding carboxylic acid.
Common reagents and conditions for these reactions include:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base or acid.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Major products depend on the specific reaction conditions.
Applications De Recherche Scientifique
Ethyl 3-bromo-4-(2-methylpyrrolidin-1-yl)benzoate finds applications in:
Medicinal Chemistry: As a potential drug candidate due to its structural features.
Biological Studies: Investigating its interactions with biological targets.
Industry: Used as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The exact mechanism of action for this compound remains an area of ongoing research. It likely interacts with specific receptors or enzymes, affecting cellular processes.
Comparaison Avec Des Composés Similaires
While Ethyl 3-bromo-4-(2-methylpyrrolidin-1-yl)benzoate is unique in its structure, similar compounds include other benzoate derivatives with different substituents.
Propriétés
Numéro CAS |
1131594-58-5 |
|---|---|
Formule moléculaire |
C14H18BrNO2 |
Poids moléculaire |
312.20 g/mol |
Nom IUPAC |
ethyl 3-bromo-4-(2-methylpyrrolidin-1-yl)benzoate |
InChI |
InChI=1S/C14H18BrNO2/c1-3-18-14(17)11-6-7-13(12(15)9-11)16-8-4-5-10(16)2/h6-7,9-10H,3-5,8H2,1-2H3 |
Clé InChI |
MDDZJPQWMCQCAT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(C=C1)N2CCCC2C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



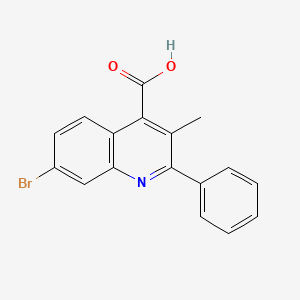




![6-Bromo-2-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B13089448.png)
![2,2-Difluoro-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B13089450.png)
